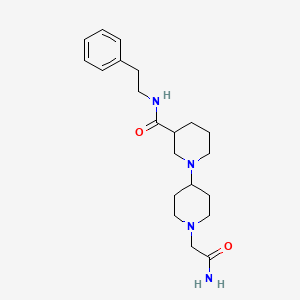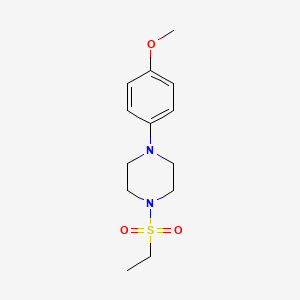
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research as a tool to study the function of the central nervous system. Bicuculline is a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is therefore able to block the inhibitory effects of GABA on neuronal activity. This property makes Bicuculline an important tool for studying the role of GABA in various physiological and pathological conditions.
Mécanisme D'action
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive antagonist of the GABA receptor, binding to the receptor and preventing GABA from binding. This results in the inhibition of the inhibitory effects of GABA on neuronal activity, leading to increased excitability of neurons. This property of this compound makes it an important tool for studying the role of GABA in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the central nervous system. It has been shown to increase the firing rate of neurons, enhance synaptic transmission, and induce epileptiform activity. This compound has also been shown to induce anxiety-like behavior in animal models, suggesting a potential role in the development of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its ability to selectively block the inhibitory effects of GABA, allowing researchers to study the role of GABA in various physiological and pathological conditions. However, this compound has some limitations, including its potential toxicity and the fact that it can affect other neurotransmitter systems in addition to the GABAergic system.
Orientations Futures
There are a number of future directions for research on 1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and its role in the central nervous system. One area of interest is the development of new drugs that target the GABAergic system, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the investigation of the role of GABA in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for further research on the potential toxic effects of this compound and the development of safer alternatives for use in lab experiments.
Méthodes De Synthèse
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of this compound involves the reaction of piperidine with phenylacetic acid to form 1-phenyl-1,4-pentadien-3-one, which is then reacted with ethyl oxalate to form 1-(2-oxoethyl)-1,4-pentadien-3-one. This compound is then reacted with piperidine to form 1,4'-bipiperidine-3,3'-dione, which is finally treated with ammonia to form this compound.
Applications De Recherche Scientifique
1'-(2-amino-2-oxoethyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has a wide range of scientific research applications, particularly in the field of neuroscience. It is commonly used to study the function of GABAergic synapses in the central nervous system, as well as to investigate the role of GABA in various neurological disorders such as epilepsy, anxiety, and depression. This compound is also used as a tool to study the mechanisms of action of other drugs that interact with the GABAergic system.
Propriétés
IUPAC Name |
1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c22-20(26)16-24-13-9-19(10-14-24)25-12-4-7-18(15-25)21(27)23-11-8-17-5-2-1-3-6-17/h1-3,5-6,18-19H,4,7-16H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUBYHGGHNBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC(=O)N)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)

![3-(1,3-benzodioxol-5-yl)-5-[(difluoromethyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5320614.png)
![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5320631.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5320642.png)
![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)